

# Application Notes and Protocols for the UM1024 Genotyping Array

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UM1024

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## Introduction

This document provides a detailed overview and experimental protocols for the **UM1024** genotyping array. As the **UM1024** array appears to be a custom or specialized platform not publicly cataloged, these application notes are based on the robust and widely adopted Illumina Infinium genotyping workflow. The performance metrics provided are representative of a similar high-density Illumina genotyping array, the Infinium Global Screening Array, and should be considered as an estimation of the expected performance for a custom array of similar design.

The **UM1024** genotyping array is a powerful tool for high-throughput single nucleotide polymorphism (SNP) and copy number variation (CNV) analysis. This technology is instrumental in a wide range of applications, including but not limited to, large-scale population genetics studies, clinical research, pharmacogenomics, and the identification of genetic markers associated with diseases and traits.

## Principle of the Infinium Assay

The Infinium assay is a whole-genome genotyping method that utilizes BeadChip technology. The process begins with a whole-genome amplification of the sample DNA, followed by fragmentation. The fragmented DNA is then hybridized to the **UM1024** BeadChip, which contains thousands to millions of bead types, each with tens of thousands of copies of a

specific 50-mer oligonucleotide probe. These probes are designed to be complementary to the DNA sequence immediately adjacent to a targeted SNP locus. The allelic discrimination is achieved through a single-base extension reaction, where fluorescently labeled nucleotides are added. The iScan system then reads the fluorescence signals on the BeadChip to determine the genotype of each SNP.[1]

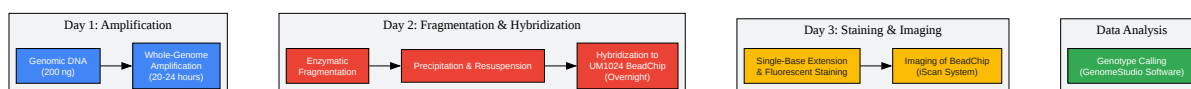
## Performance Characteristics

The following table summarizes the expected performance characteristics of the **UM1024** genotyping array, based on the performance of the Illumina Infinium Global Screening Array.[2]  
[3]

Performance Metric	Specification	Description
Call Rate	> 99%	The percentage of genotypes successfully called per sample.
Reproducibility	> 99.9%	The concordance of genotype calls for the same sample run multiple times.
Log R Deviation	< 0.30	A measure of the noise in the intensity data, with lower values indicating higher quality.

## Experimental Workflow

The experimental workflow for the **UM1024** genotyping array follows the standard Illumina Infinium assay protocol, which is a three-day process from DNA sample to data output.[1][2]



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**UM1024** Genotyping Array Experimental Workflow.

## Detailed Experimental Protocols

The following protocols provide a detailed methodology for each key step in the **UM1024** genotyping array workflow.

### Day 1: DNA Amplification

- DNA Quantification and Normalization:
  - Quantify the concentration of each genomic DNA sample using a fluorometric method (e.g., PicoGreen).
  - Normalize the DNA samples to a concentration of 50 ng/μL in 96-well plates. A total of 200 ng of DNA is required for each sample.
- Amplification:
  - Prepare the Master Mix containing all the reagents for the whole-genome amplification.
  - Dispense the Master Mix into each well of the 96-well plate containing the normalized DNA samples.
  - Seal the plate and incubate in a thermal cycler for 20-24 hours according to the Infinium assay specifications.

### Day 2: Fragmentation and Hybridization

- Fragmentation:
  - Following the overnight amplification, perform an enzymatic fragmentation of the amplified DNA. This step does not require gel electrophoresis for size confirmation.<sup>[1]</sup>
  - The fragmentation process results in DNA fragments of a specific size range suitable for hybridization.

- Precipitation and Resuspension:
  - Precipitate the fragmented DNA using isopropanol.
  - Wash the DNA pellet with ethanol and resuspend it in the provided hybridization buffer.
- Hybridization:
  - Prepare the **UM1024** BeadChip for hybridization in the capillary flow-through chamber.
  - Apply the resuspended DNA samples to the prepared BeadChips.
  - Incubate the BeadChips in a hybridization oven overnight. During this incubation, the DNA fragments anneal to the locus-specific probes on the beads.[\[1\]](#)

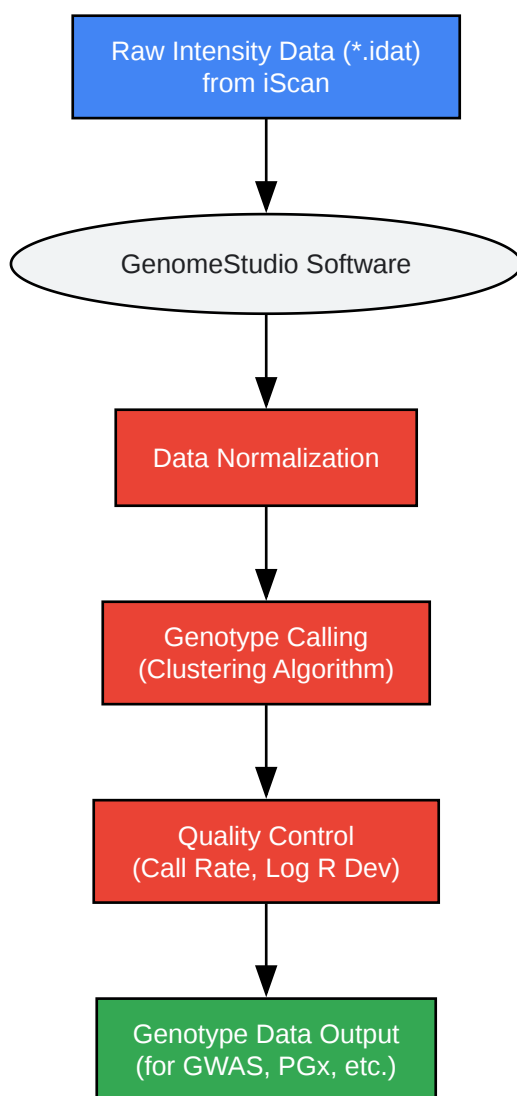
## Day 3: Staining and Imaging

- Single-Base Extension and Staining:
  - After hybridization, wash the BeadChips to remove any non-specifically bound DNA.
  - Perform a single-base extension reaction where a single, fluorescently labeled dideoxynucleotide is added to the 3' end of the hybridized DNA fragment, complementary to the allele on the probe.
  - Stain the BeadChip with a fluorescent reagent to label the extended nucleotides.
- Imaging:
  - Dry the BeadChip and place it in the iScan System.
  - The iScan System scans the BeadChip and detects the fluorescence intensities of the beads for both color channels.[\[1\]](#)

## Data Analysis

The raw intensity data from the iScan System is processed using the Illumina GenomeStudio software. The software performs the following key steps:

- **Data Import and Normalization:** The raw intensity data files (\*.idat) are imported into GenomeStudio. The software normalizes the data to account for variations in signal intensity across the array.
- **Genotype Calling:** GenomeStudio uses a clustering algorithm to assign a genotype (e.g., AA, AB, or BB) to each SNP for every sample based on the signal intensities of the two alleles.
- **Quality Control:** The software provides several quality control metrics, including the call rate and Log R Deviation, to assess the quality of the genotyping data for each sample and each SNP.
- **Data Export:** The final genotype data can be exported in various formats for further downstream analysis, such as genome-wide association studies (GWAS) or pharmacogenomic analyses.



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Data Analysis Workflow.

## Conclusion

The **UM1024** genotyping array, based on the Illumina Infinium platform, provides a high-throughput, accurate, and reliable solution for genetic analysis. The streamlined workflow and robust data analysis pipeline make it an invaluable tool for researchers and professionals in the fields of genetics and drug development. Adherence to the detailed protocols outlined in this document will ensure the generation of high-quality and reproducible genotyping data.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for the UM1024 Genotyping Array]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193756#um1024-genotyping-array-experimental-workflow]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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